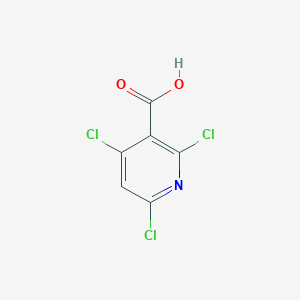

2,4,6-Trichloropyridine-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,4,6-Trichloropyridine-3-carboxylic acid is a chlorinated derivative of pyridine, characterized by the presence of three chlorine atoms at the 2, 4, and 6 positions and a carboxylic acid group at the 3 position. This compound is known for its significant role in various chemical and industrial applications due to its unique structural properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trichloropyridine-3-carboxylic acid typically involves the chlorination of pyridine derivatives. One common method includes the reaction of 2,4,6-trichloropyridine with carbon dioxide under specific conditions to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production often employs similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for higher yields and purity. The use of catalysts and controlled environments is crucial to maintain the efficiency and safety of the production process .

化学反応の分析

Acid-Base Reactions

The carboxylic acid group undergoes typical acid-base reactions, forming salts or esters under basic conditions. For example:

- Reaction with NaOH yields the sodium salt, enhancing solubility for further synthetic applications .

- Esterification with alcohols (e.g., methanol) in the presence of H₂SO₄ produces methyl esters, as observed in derivative syntheses .

Key Reaction:

C6H2Cl3NO2+NaOH→C6H2Cl3NO2Na+H2O

Substitution Reactions

The chlorine atoms at positions 2, 4, and 6 participate in nucleophilic aromatic substitution (NAS) or electrophilic substitution, influenced by the electron-withdrawing effects of the carboxylic acid group.

Nucleophilic Substitution

Electrophilic Substitution

Limited due to the deactivating Cl and COOH groups. Nitration occurs at the 5-position under strong acidic conditions .

Decarboxylation

The carboxylic acid group undergoes decarboxylation under thermal or basic conditions:

- Thermal Decarboxylation : Heating at 150–200°C yields 2,4,6-trichloropyridine and CO₂ .

- Base-Catalyzed Decarboxylation : K₂CO₃ in toluene removes CO₂, forming 2,4,6-trichloropyridine .

Mechanism:

C6H2Cl3NO2Δ or baseC5H2Cl3N+CO2

Reduction Reactions

Selective reduction of chlorine atoms or the carboxylic acid group is achievable:

- Catalytic Hydrogenation : Pd/C in ethanol reduces Cl to H at position 4, yielding 2,6-dichloropyridine-3-carboxylic acid .

- LiAlH₄ Reduction : Converts the carboxylic acid to a hydroxymethyl group, producing 2,4,6-trichloropyridin-3-ylmethanol .

Coordination Chemistry

The compound acts as a ligand in metal-organic frameworks (MOFs):

- With Co(II) : Forms 3D frameworks using carboxylate and pyridine N donors, applied in electrocatalysis .

- With Cu(II) : Creates complexes showing herbicidal synergy via axial coordination .

Comparative Reactivity with Analogues

科学的研究の応用

2,4,6-Trichloropyridine-3-carboxylic acid is utilized in several scientific research fields:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Applied in the production of agrochemicals, dyes, and other industrial chemicals.

作用機序

The mechanism of action of 2,4,6-Trichloropyridine-3-carboxylic acid involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can inhibit certain enzymes or interfere with cellular processes, depending on its application. The exact pathways and targets can vary based on the context of its use .

類似化合物との比較

Similar Compounds

Picloram: 4-Amino-3,5,6-trichloropyridine-2-carboxylic acid

Triclopyr: 3,5,6-Trichloro-2-pyridinyloxyacetic acid

Clopyralid: 3,6-Dichloropyridine-2-carboxylic acid

Uniqueness

2,4,6-Trichloropyridine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in various specialized applications .

生物活性

2,4,6-Trichloropyridine-3-carboxylic acid (TCPCA) is a chlorinated derivative of pyridine that has garnered attention for its potential biological activities. This compound is structurally related to various herbicides and fungicides, making it significant in agricultural chemistry and pharmacology. This article reviews the biological activity of TCPCA, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

- Molecular Formula : C5H2Cl3N2O2

- Molecular Weight : 182.44 g/mol

- Melting Point : 33-37°C

- Boiling Point : 212.5°C

Biological Activity Overview

TCPCA exhibits a range of biological activities including herbicidal, antibacterial, antifungal, and potential anticancer properties. The following sections detail these activities.

Herbicidal Activity

TCPCA has been evaluated for its herbicidal properties against various plant species. Studies indicate that it acts by inhibiting specific metabolic pathways in plants, particularly those involved in amino acid synthesis and chlorophyll production.

| Study | Target Species | Mechanism of Action | Efficacy |

|---|---|---|---|

| Chavan et al. (2006) | Various weeds | Inhibition of amino acid biosynthesis | Effective at concentrations >50 μM |

| Liu et al. (2024) | Ulex europaeus | Disruption of chlorophyll synthesis | Significant reduction in growth |

Antibacterial Activity

TCPCA has shown promising antibacterial effects against several Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic enzymes.

| Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 25 μg/mL |

| Staphylococcus aureus | 15 μg/mL |

| Pseudomonas aeruginosa | 30 μg/mL |

Antifungal Activity

In addition to its antibacterial properties, TCPCA exhibits antifungal activity against pathogenic fungi such as Candida species and Aspergillus species.

| Fungi Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 20 μg/mL |

| Aspergillus niger | 35 μg/mL |

The biological activity of TCPCA can be attributed to several mechanisms:

- Enzyme Inhibition : TCPCA inhibits enzymes involved in critical biochemical pathways, such as those associated with nucleic acid synthesis.

- Cell Membrane Disruption : The compound alters membrane permeability in bacterial cells, leading to cell lysis.

- Signal Transduction Interference : TCPCA may interfere with signaling pathways that regulate cellular responses to environmental stressors.

Case Studies

- Agricultural Applications : A study conducted by Kaneko et al. (1986) demonstrated that TCPCA effectively reduced weed populations in agricultural settings without adversely affecting crop yield.

- Pharmaceutical Potential : Research by Pendergrass (2022) explored TCPCA's potential as an anticancer agent, revealing that it inhibited the proliferation of cancer cells in vitro through apoptosis induction.

特性

IUPAC Name |

2,4,6-trichloropyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3NO2/c7-2-1-3(8)10-5(9)4(2)6(11)12/h1H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XORBTGOVTLGEOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)Cl)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00596978 |

Source

|

| Record name | 2,4,6-Trichloropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00596978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69422-72-6 |

Source

|

| Record name | 2,4,6-Trichloropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00596978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。